Cas no 29689-63-2 (Ethyl 3-(benzylamino)-3-oxopropanoate)

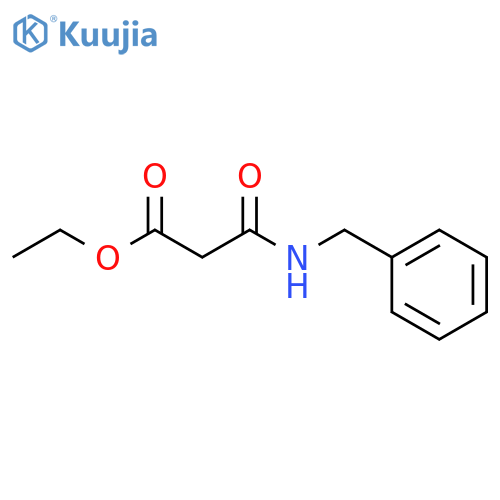

29689-63-2 structure

商品名:Ethyl 3-(benzylamino)-3-oxopropanoate

Ethyl 3-(benzylamino)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(benzylamino)-3-oxopropanoate

- Ethyl 3-(Benzylamino)-3-oxopropionate

- 3-(Benzylamino)-3-oxopropionic Acid Ethyl Ester

- (N-Benzylcarbamoyl)acetic Acid Ethyl Ester

- N-Benzylmalonamic Acid Ethyl Ester

- Ethyl (N-Benzylcarbamoyl)acetate

- Ethyl N-Benzylmalonamate

- Ethyl 2-(benzylcarbamoyl)acetate

- (N-Benzylcarbamoyl)acetate

- MPAGGJGTAABULX-UHFFFAOYSA-N

- AK173294

- E1098

- Ethyl 3-oxo-3-[(phenylmethyl)amino]propanoate

- AKOS025395909

- SCHEMBL2087667

- MFCD28128094

- DA-34165

- W12960

- SY032071

- Propanoic acid, 3-oxo-3-[(phenylmethyl)amino]-, ethyl ester

- DS-8243

- SB80195

- CS-0035713

- 29689-63-2

- Ethyl3-(benzylamino)-3-oxopropanoate

- Ethyl 3-(benzylamino)-3-oxopropanoate

-

- MDL: MFCD28128094

- インチ: 1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)

- InChIKey: MPAGGJGTAABULX-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

計算された属性

- せいみつぶんしりょう: 221.10519334g/mol

- どういたいしつりょう: 221.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- ゆうかいてん: 49.0 to 53.0 deg-C

- ふってん: 169℃ at 0.6 mmHg

Ethyl 3-(benzylamino)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A182488-1g |

Ethyl 3-(benzylamino)-3-oxopropanoate |

29689-63-2 | 97% | 1g |

$52.0 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106353-1g |

Ethyl 3-(benzylamino)-3-oxopropanoate |

29689-63-2 | 97% | 1g |

¥496.00 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106353-5g |

Ethyl 3-(benzylamino)-3-oxopropanoate |

29689-63-2 | 97% | 5g |

¥1641.00 | 2024-08-03 | |

| eNovation Chemicals LLC | D747691-25g |

Propanoic acid, 3-oxo-3-[(phenylmethyl)amino]-, ethyl ester |

29689-63-2 | 97% | 25g |

$660 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156348-1G |

Ethyl 3-(benzylamino)-3-oxopropanoate |

29689-63-2 | 98% | 1g |

¥353.90 | 2023-09-03 | |

| Chemenu | CM252001-1g |

Ethyl 3-(benzylamino)-3-oxopropanoate |

29689-63-2 | 95% | 1g |

$122 | 2021-06-16 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1098-1G |

Ethyl 3-(Benzylamino)-3-oxopropionate |

29689-63-2 | >98.0%(GC) | 1g |

¥190.00 | 2024-04-16 | |

| abcr | AB474428-1g |

Ethyl 3-(Benzylamino)-3-oxopropionate, 98%; . |

29689-63-2 | 98% | 1g |

€158.50 | 2025-02-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156348-250mg |

Ethyl 3-(benzylamino)-3-oxopropanoate |

29689-63-2 | 98% | 250mg |

¥140.90 | 2023-09-03 | |

| 1PlusChem | 1P002ZKK-500mg |

Propanoic acid, 3-oxo-3-[(phenylmethyl)amino]-, ethyl ester |

29689-63-2 | 95% | 500mg |

$22.00 | 2024-05-06 |

Ethyl 3-(benzylamino)-3-oxopropanoate 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

29689-63-2 (Ethyl 3-(benzylamino)-3-oxopropanoate) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:29689-63-2)Ethyl 3-(benzylamino)-3-oxopropanoate

清らかである:99%

はかる:5g

価格 ($):308.0